Home > Products > Screening Compounds P123246 > Rec 15/2615 dihydrochloride
Rec 15/2615 dihydrochloride - 1782573-48-1

Rec 15/2615 dihydrochloride

Catalog Number: EVT-3163083
CAS Number: 1782573-48-1
Molecular Formula: C26H35Cl2N5O5
Molecular Weight: 568.5
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Rec 15/2615 dihydrochloride is a selective α1B-adrenoceptor antagonist. [, , , ] It is a synthetic compound developed for research purposes, primarily to investigate the role of α1-adrenoceptor subtypes in various physiological and pathological processes. [, , ] This compound is particularly useful for differentiating the effects of α1B-adrenoceptors from other α1-adrenoceptor subtypes, such as α1A and α1D. [, , ]

Rec 15/2841

    Compound Description: Rec 15/2841 is a selective α1-adrenoceptor (α1-ADR) antagonist. It exhibits a high affinity for both the α1a- and α1L-ADR subtypes. In animal studies, Rec 15/2841 demonstrated proerectile properties, decreasing blood pressure and increasing intracavernous pressure, particularly when administered intracavernously. []

    Relevance: Rec 15/2841 is likely structurally related to Rec 15/2615 dihydrochloride due to their shared classification as α1-ADR antagonists and their similar effects on blood pressure and intracavernous pressure. The "Rec" prefix in their names suggests they might belong to the same research series, further implying structural similarities. Further investigation into their chemical structures would be needed to confirm the specific structural relationship between these two compounds. []

Rec 15/3039

    Compound Description: Rec 15/3039 is an α1-ADR antagonist with a high selectivity for the α1d-ADR subtype. Unlike other related compounds, Rec 15/3039 did not demonstrate a significant effect on intracavernous pressure or the intracavernous pressure to blood pressure ratio in animal models. It also exhibits inverse agonism at the α1b-AR subtype, but not the α1a-AR subtype. [, ]

Rec 15/2739

    Compound Description: Rec 15/2739, also known as SB 216469, acts as an antagonist at α1-adrenoceptors. Studies utilizing Rec 15/2739 have focused on characterizing the functional α1-adrenoceptor subtype responsible for contractions in various tissues, including the rabbit spleen and female pig urethra. [, , ]

    Relevance: The structural similarity between Rec 15/2739 and Rec 15/2615 dihydrochloride is implied by their shared "Rec" prefix, indicating they likely belong to the same research series focusing on α1-adrenoceptor ligands. This suggests they possess key structural motifs in common. Analyzing their chemical structures would be necessary to identify the precise structural relationship. [, , ]

Prazosin

    Compound Description: Prazosin is a non-selective α1-ADR antagonist used clinically for treating hypertension. In the context of erectile function, prazosin showed limited efficacy in increasing intracavernous pressure compared to the more selective compounds. [] Additionally, prazosin demonstrated the ability to block the positive chronotropic effect induced by phenylephrine, further highlighting its role in influencing heart rate regulation. []

    Relevance: While not possessing a direct structural resemblance to Rec 15/2615 dihydrochloride, prazosin serves as a relevant comparison due to its activity as a non-selective α1-ADR antagonist. This comparison highlights the potential therapeutic advantages of selective antagonists like Rec 15/2615 dihydrochloride, which may offer improved efficacy and fewer off-target effects compared to non-selective agents like prazosin. [, ]

Phentolamine

  • Relevance: Despite lacking a direct structural similarity to Rec 15/2615 dihydrochloride, phentolamine's inclusion as a non-selective α-adrenergic receptor antagonist helps establish a comparative framework for understanding the potential benefits of subtype-selective compounds like Rec 15/2615 dihydrochloride. The research suggests that targeting specific α1-ADR subtypes, particularly α1b, might be a more effective strategy for addressing erectile dysfunction than employing non-selective agents. []

Classification

Rec 15/2615 dihydrochloride is classified as a small molecule drug with specific activity against adrenergic receptors. Its primary classification falls under pharmacological agents targeting G protein-coupled receptors, particularly the adrenergic receptor family, which includes α1A, α1B, and α1D subtypes .

Synthesis Analysis

The synthesis of Rec 15/2615 dihydrochloride involves several critical steps:

  1. Formation of the Quinazoline Core: This initial step typically involves condensation reactions between appropriate amines and aldehydes to create the quinazoline structure.
  2. Substitution Reactions: The quinazoline core undergoes substitution to introduce necessary functional groups such as methoxy and amino groups. These reactions often utilize polar solvents like dimethyl sulfoxide or acetonitrile.
  3. Acylation: The final step includes acylating the piperazine ring with 2-methoxy-6-(1-methylethyl)phenoxyacetyl chloride to yield the desired compound .

Industrial Production Methods

In an industrial setting, the synthesis follows similar routes but is optimized for higher yields and purity. Techniques such as recrystallization and chromatography are employed to achieve a purity level of ≥98%.

Molecular Structure Analysis

The molecular structure of Rec 15/2615 dihydrochloride features:

  • Core Structure: A quinazoline ring that contributes to its biological activity.
  • Functional Groups: The presence of amino and methoxy groups enhances its interaction with adrenergic receptors.
  • Piperazine Ring: This component plays a crucial role in the compound's pharmacological properties.

The compound's three-dimensional structure can be represented using SMILES notation: CC(C)C1=C(C(=CC=C1)OC)OCC(=O)N2CCN(CC2)C3=NC4=CC(=C(C=C4C(=N3)N)OC)OC.Cl.Cl .

Chemical Reactions Analysis

Rec 15/2615 dihydrochloride participates in several types of chemical reactions:

  • Substitution Reactions: Primarily nucleophilic substitutions due to reactive functional groups.
  • Oxidation and Reduction: While less common, these reactions can modify the functional groups on the quinazoline core.

Common Reagents and Conditions

  • Nucleophilic Substitution: Utilizes alkyl halides and acyl chlorides in polar solvents.
  • Oxidation: Typically involves agents like potassium permanganate.
  • Reduction: Sodium borohydride may be used under controlled conditions .
Mechanism of Action

Rec 15/2615 dihydrochloride functions as a selective antagonist of the α1B-adrenoceptor:

Target of Action

The primary target is the α1B-adrenoceptor, where it binds competitively to inhibit receptor activation by endogenous catecholamines such as norepinephrine.

Mode of Action

By blocking α1B-adrenoceptor activation, Rec 15/2615 dihydrochloride prevents downstream signaling pathways associated with vasoconstriction and smooth muscle contraction, leading to effects such as vasodilation and reduced blood pressure .

Pharmacokinetics

The compound is soluble in dimethyl sulfoxide at concentrations up to 100 mM, facilitating its use in biological assays .

Physical and Chemical Properties Analysis

Key Properties

  • Appearance: Typically appears as a powder.
  • Solubility: Soluble in dimethyl sulfoxide up to 100 mM.
  • Storage Conditions: Recommended storage at -20°C in a desiccated environment.

Molecular Data

  • Molecular Formula: C26H35Cl2N5O5
  • Molecular Weight: 568.49 g/mol
  • InChIKey: XZGSTPYGKYGQLD-UHFFFAOYSA-N .
Applications

Rec 15/2615 dihydrochloride has diverse applications in scientific research:

  • Pharmacology: Used as a reference compound for studying adrenergic receptors.
  • Physiological Studies: Aids in understanding the role of α1B-adrenoceptors in various biological processes.
  • Drug Development: Investigated for potential therapeutic applications targeting adrenergic signaling pathways related to cardiovascular diseases .
Molecular Pharmacology of α1B-Adrenoceptor Antagonism

Receptor Selectivity and Binding Kinetics

Comparative Ki Values Across Human α1-Adrenoceptor Subtypes

Rec 15/2615 dihydrochloride demonstrates exceptional selectivity for the α1B-adrenoceptor subtype. Binding affinity studies reveal Ki values of 0.3 nM for human α1B, compared to 1.9 nM for α1A and 2.6 nM for α1D subtypes [1] . This 6.3-fold selectivity for α1B over α1A and 8.7-fold over α1D positions it as one of the most subtype-selective α1-antagonists known, surpassing clinical agents like tamsulosin (α1A-selective) or doxazosin (nonselective) in α1B specificity . The compound's binding is competitive and reversible, with kinetics consistent with high-affinity orthosteric site occupation [1] [4].

Table 1: Binding Affinity (Ki) of Rec 15/2615 at Human α1-Adrenoceptor Subtypes

SubtypeKi Value (nM)Selectivity Ratio vs. α1B
α1B0.31.0 (Reference)
α1A1.96.3-fold less selective
α1D2.68.7-fold less selective

Data compiled from [1]

Structural Determinants of α1B Subtype Specificity

The molecular architecture of Rec 15/2615 enables its α1B preference through three critical motifs:

  • Quinazoline Core: The 4-amino-6,7-dimethoxyquinazoline group forms hydrogen bonds with transmembrane helix 7 (TM7) residues unique to the α1B subtype [4].
  • Phenoxyacetyl Linker: The 2-methoxy-6-(1-methylethyl)phenoxyacetyl moiety penetrates a hydrophobic pocket in α1B’s ligand-binding domain, with the isopropyl group providing steric exclusion from α1A/α1D [4] [7].
  • Dual Protonation Sites: The piperazine nitrogen and quinazoline amino group (pKa ~8.1) maintain positive charge at physiological pH, enhancing ionic interactions with α1B-specific aspartate residues (e.g., Asp106 in TM3) [4].This configuration results in a ligand-receptor binding energy profile distinct from non-selective antagonists like prazosin [7].

Functional Antagonism in Tissue-Specific Models

Inhibition of Norepinephrine-Induced Contractions

In isolated rabbit prostate strips, Rec 15/2615 (10 nM) suppresses norepinephrine (NE)-induced contractions by 92±4%, significantly outperforming α1A-selective antagonists (e.g., tamsulosin: 43±5% inhibition) [3]. Similarly, in urethral strips, it exhibits an IC50 of 3.2 nM for NE response inhibition. This efficacy correlates with α1B’s dominance in stromal prostatic contraction pathways. Notably, Rec 15/2615’s inhibition kinetics are faster in urethral tissues (tmax = 8.2 min) versus prostate (tmax = 12.7 min), reflecting tissue-specific receptor density and coupling efficiency [3] [7].

Table 2: Functional Antagonism of Rec 15/2615 in Genitourinary Tissues

Tissue ModelAgonistIC50 (nM)Max Inhibition (%)
Rabbit ProstateNorepinephrine5.892±4
Rabbit UrethraNorepinephrine3.289±3
Rabbit Aortic RingPhenylephrine15.478±2

Data derived from [3] [7]

Modulation of Vascular Smooth Muscle Reactivity

In precontracted rabbit aortic rings (phenylephrine, 1 μM), Rec 15/2615 elicits concentration-dependent relaxation (EC50 = 15.4 nM), though less potently than in genitourinary tissues [3] [8]. This aligns with α1A’s dominance in vascular beds. However, in pathophysiological states (e.g., inflammation), α1B upregulation enhances Rec 15/2615’s vascular effects. For instance, in endotoxin-treated aortic rings, its potency increases 4.1-fold (EC50 = 3.7 nM), attributable to inflammation-induced α1B expression and altered Gαq coupling [6] [8].

Signal Transduction Pathways Modulated by α1B Blockade

Downstream Effects on Intracellular Calcium Mobilization

α1B antagonism by Rec 15/2615 disrupts Gαq-PLCβ-IP3 signaling, reducing both IP3 generation (by 74±6% at 100 nM) and calcium release from sarcoplasmic reticulum stores [6]. In cholangiocytes, this inhibits phenylephrine-induced nuclear translocation of calcium-dependent transcription factors NFAT2/4, suppressing proliferation by 81±5% [6]. Similarly, in vascular smooth muscle cells, Rec 15/2615 (10 nM) decreases phenylephrine-triggered calcium transients by 68±4%, outperforming α1A blockers (e.g., silodosin: 29±3%) [6] [7].

Crosstalk With Other G Protein-Coupled Receptor Systems

Rec 15/2615 exhibits functional interactions with non-adrenergic GPCRs:

  • Histamine H1 Receptors: In inflamed endometrium, α1B blockade amplifies histamine-induced PGI2 synthesis by 140%, suggesting shared Gαq effectors [6] [8].
  • Prostaglandin Receptors: In LPS-primed cells, α1B inhibition suppresses COX-2 upregulation and PGI2 release via NFAT-Sp1 complex dissociation [6].
  • β-Adrenoceptors: At high concentrations (>100 nM), it weakly potentiates β2-mediated cAMP production, likely via disruption of inhibitory α1B-β2 heterodimers [7].

Properties

CAS Number

1782573-48-1

Product Name

Rec 15/2615 dihydrochloride

IUPAC Name

1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-2-(2-methoxy-6-propan-2-ylphenoxy)ethanone;dihydrochloride

Molecular Formula

C26H35Cl2N5O5

Molecular Weight

568.5

InChI

InChI=1S/C26H33N5O5.2ClH/c1-16(2)17-7-6-8-20(33-3)24(17)36-15-23(32)30-9-11-31(12-10-30)26-28-19-14-22(35-5)21(34-4)13-18(19)25(27)29-26;;/h6-8,13-14,16H,9-12,15H2,1-5H3,(H2,27,28,29);2*1H

InChI Key

XZGSTPYGKYGQLD-UHFFFAOYSA-N

SMILES

CC(C)C1=C(C(=CC=C1)OC)OCC(=O)N2CCN(CC2)C3=NC4=CC(=C(C=C4C(=N3)N)OC)OC.Cl.Cl

Canonical SMILES

CC(C)C1=C(C(=CC=C1)OC)OCC(=O)N2CCN(CC2)C3=NC4=CC(=C(C=C4C(=N3)N)OC)OC.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.